2,6-Dichloro-4-nitrobenzodifluoride
Description
2,6-Dichloro-4-nitrobenzodifluoride (CAS No: 1803801-68-4) is a halogenated nitroaromatic compound primarily utilized in medicinal chemistry and pharmaceutical research. The compound features two chlorine atoms at the 2- and 6-positions, a nitro group at the 4-position, and two fluorine atoms on the benzodifluoride backbone. Its structural complexity and electron-withdrawing substituents make it a valuable intermediate in synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation .
According to vendor data from EOS Med Chem, the compound is marketed for medicinal purposes, with pricing available upon inquiry.
Properties
IUPAC Name |
1,3-dichloro-2-(difluoromethyl)-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-4-1-3(12(13)14)2-5(9)6(4)7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMZKGGYLXKQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dichloro-4-nitrobenzodifluoride typically involves the halogenation of p-Chlorobenzotrifluoride followed by nitration. The process begins with the chlorination of p-Chlorobenzotrifluoride using chlorine gas in the presence of a catalyst such as iron(III) chloride. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
In industrial settings, the production of 2,6-Dichloro-4-nitrobenzodifluoride is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the recovery of unreacted starting materials and by-products, which are recycled back into the reaction to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-nitrobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The major product is 2,6-Dichloro-4-aminobenzodifluoride.
Scientific Research Applications
2,6-Dichloro-4-nitrobenzodifluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in developing new therapeutic agents.
Industry: It is used in the production of pesticides and herbicides, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitrobenzodifluoride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzymatic activity, leading to various biochemical effects . The compound’s nitro group is particularly reactive and can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on general principles of halogenated nitroaromatic chemistry, the following distinctions can be inferred:
Table 1: Key Properties of 2,6-Dichloro-4-nitrobenzodifluoride and Analogues
Key Observations:
Substituent Effects : The positioning of chlorine and fluorine atoms in 2,6-Dichloro-4-nitrobenzodifluoride enhances its electron-deficient character compared to analogues with trifluoromethyl groups or fewer halogens. This likely increases its reactivity in nucleophilic substitution reactions, a critical feature in drug intermediate synthesis .
Medicinal Applications : Unlike 2,4-Dichloro-6-nitrobenzotrifluoride (associated with antibacterial research), 2,6-Dichloro-4-nitrobenzodifluoride is explicitly marketed for broader medicinal chemistry applications, though specific targets or mechanisms are undisclosed in the vendor materials .
Commercial Accessibility : EOS Med Chem lists 2,6-Dichloro-4-nitrobenzodifluoride with bulk purchasing incentives (e.g., free shipping over $10,000), whereas analogues are less prominently available, suggesting higher demand or specialized use cases for this compound .
Research Findings and Limitations
The available evidence lacks peer-reviewed studies or comparative pharmacological data for 2,6-Dichloro-4-nitrobenzodifluoride. Vendor descriptions emphasize transactional logistics rather than scientific attributes, limiting insights into its performance relative to analogues. For example:
- No stability, solubility, or toxicity data are provided.
- Mechanistic studies (e.g., binding affinity, metabolic stability) are absent.
Biological Activity
2,6-Dichloro-4-nitrobenzodifluoride (DCNF) is a chemical compound that has garnered attention due to its potential biological activities and applications. This article delves into its biological effects, toxicity profiles, and relevant research findings.
- Chemical Formula : CHClFNO
- Molecular Weight : 208.01 g/mol
- CAS Number : 99-30-9
Toxicity and Safety Profile
- Acute Toxicity :
- Chronic Toxicity :
- Mutagenicity :
Environmental Impact
DCNF has been evaluated for its biodegradability and bioaccumulation potential. It is noted for being not readily biodegradable , with studies suggesting a low percentage of breakdown over a 28-day period . This raises concerns regarding its persistence in the environment and potential accumulation in biological systems.
Case Study 1: Reproductive Toxicity
A significant study focused on the reproductive toxicity of DCNF revealed that while no effects on mating fertility were observed, there were instances of stillbirths and pup mortality at higher doses (200 mg/kg/day). The no-observed-effect level (NOEL) for reproductive toxicity was determined to be 40 mg/kg/day .
Case Study 2: Histopathological Effects
In a chronic toxicity study involving repeated dosing, histopathological examinations showed liver cell necrosis and kidney damage at higher doses. The findings included:
- Increased liver weight and signs of necrosis.
- Renal tubule changes indicating potential nephrotoxicity.
- Alterations in hematological parameters such as decreased red blood cell counts .
Summary of Toxicity Studies
| Study Type | Dose (mg/kg/day) | Observed Effects | NOEL (mg/kg/day) |
|---|---|---|---|
| Acute Toxicity | Not specified | Harmful upon ingestion/skin contact | N/A |
| Chronic Toxicity | 8 | Increased organ weights | <8 |
| Reproductive Toxicity | 40 | Stillbirths, pup mortality | 40 |
| Mutagenicity (in vitro) | Up to 0.215 | Positive results in bacterial tests | N/A |
Q & A
Q. What are the standard synthetic routes for 2,6-Dichloro-4-nitrobenzodifluoride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nitration and halogenation of benzotrifluoride derivatives. Key steps include:
- Nitration : Introduce the nitro group using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
- Chlorination : Use Cl₂ gas or SO₂Cl₂ in the presence of FeCl₃ as a catalyst.
- Fluorination : Replace specific chlorides with fluorine via halogen exchange using KF or HF in polar aprotic solvents (e.g., DMF) .
Optimization Tip : Monitor reaction progress via HPLC to minimize byproducts (e.g., over-chlorinated isomers) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for distinguishing between -CF₃ and aromatic fluorine environments (δ ~ -60 to -70 ppm for CF₃).
- MS : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 292.94).
- XRD : Single-crystal X-ray diffraction resolves regiochemical ambiguities (e.g., Cl vs. NO₂ positioning) .
Data Interpretation : Overlapping signals in ¹H NMR (e.g., aromatic protons) may require 2D-COSY for deconvolution .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Toxicity : Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory and dermal irritation.
- Storage : Store in amber glass under inert gas (Ar/N₂) to prevent hydrolysis of -CF₃ groups.
- Disposal : Neutralize with 10% NaOH before incineration to avoid toxic HF emissions .
Advanced Research Questions
Q. How can regioselectivity challenges in nitration/chlorination be addressed?
- Methodological Answer :
- Directed Metallation : Use directing groups (e.g., -OCH₃) to control nitro placement, followed by deprotection .
- Microwave Synthesis : Enhances reaction specificity by reducing side reactions (e.g., 80°C, 30 min, 150 W) .
Case Study : Substituting Cl at the 4-position first reduces steric hindrance for subsequent nitration .
Q. How to resolve contradictions in crystallographic data for derivatives?
- Methodological Answer :
- Disorder Modeling : For disordered CF₃ groups, refine occupancy ratios using SHELXL and validate via residual density maps .
- Comparative Analysis : Cross-reference XRD data with computational models (DFT-optimized geometries at B3LYP/6-311+G(d,p)) to confirm bond angles .
Q. What strategies optimize bioactivity in agrochemical derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace -NO₂ with -NH₂ to enhance systemic mobility in plants .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative degradation .
Example : 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile shows 3x higher fungicidal activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
